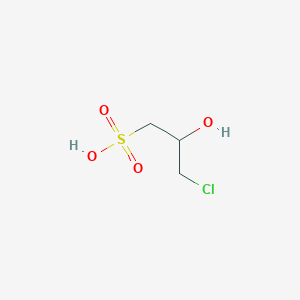

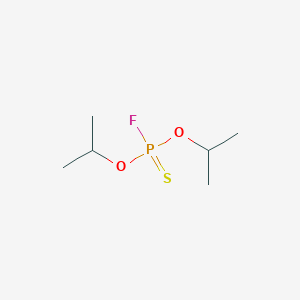

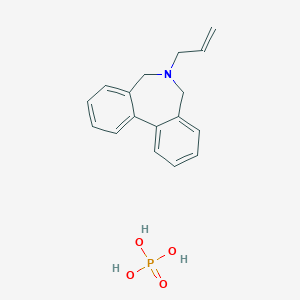

1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose is a carbohydrate molecule that has gained attention in the scientific community due to its potential use in various research applications. This molecule is a derivative of alpha-D-glucose, which is a monosaccharide that is commonly found in nature. The unique structure of this compound makes it an interesting molecule to study, and its properties have been investigated in various scientific studies.

科学的研究の応用

Synthesis and Stereochemistry in Halogeno-D-Glucofuranose Compounds : 1,2-O-Cyclohexylidene-alpha-D-glucofuranose reacts with hexa-alkylphosphorous triamides to produce phosphites, which are further treated with halogens to afford halogeno-alpha-D-glucofuranose phosphorohalogenidates. These compounds undergo isomerization and their stereochemistry has been analyzed using NMR data (Kochetkov et al., 1976).

Reduction to Amino Sugars : It has been shown that azido sugars like 3-Azido-1,2:5,6-di-O-cyclohexylidene-3-deoxy-α-D-glucofuranose can be easily reduced to corresponding amino sugars using zinc dust in specific conditions (Ohrui & Emoto, 1969).

Cleavage of Acetal Protecting Groups in Sugar Derivatives : Research demonstrates the selective reaction of acetal protecting groups in sugars with Grignard reagents, including the treatment of 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose (Kawana & Emoto, 1980).

Resolution of 1-Arylalkylamines Using Phthalate Glucofuranose Derivatives : New acidic resolving agents based on cyclohexylidene-α-D-glucofuranose derivatives have been developed for the resolution of 1-arylalkylamines, exploring the role of steric bulk in resolving agents (Mereyala et al., 2006).

Preparation of Anhydropentofuranosides and Anhydro-D-Glucofuranose : The Mitsunobu reaction is used to prepare various anhydropentofuranosides and 5,6-anhydro-D-glucofuranose, with structures confirmed by NMR spectroscopy and X-ray diffraction analysis (Schulze et al., 2005).

Chemoenzymatic Synthesis of Glucose Fatty Esters : This compound, followed by hydrolysis, has been used in the chemoenzymatic synthesis of glucose fatty esters at C-6, utilizing enzymatic esterification with various fatty acids (Redmann et al., 1997).

Asymmetric Synthesis of Optically Active Amines : The lithium aluminium hydride–3-O-benzyl-1,2-O-cyclohexylidene-α-D-glucofuranose complex has been used for the asymmetric reduction of ketone oximes to yield optically active amines (Landor et al., 1974).

作用機序

Target of Action

It is known to play a significant role as a pivotal intermediate in synthesizing a diverse range of carbohydrate-based drugs, including antiviral and anticancer agents .

Mode of Action

As an intermediate in drug synthesis, it likely interacts with its targets to induce changes that contribute to the therapeutic effects of the final drug product .

Biochemical Pathways

Given its role in the synthesis of carbohydrate-based drugs, it may be involved in various biochemical pathways depending on the specific drug it contributes to .

Result of Action

As an intermediate in drug synthesis, its effects would likely be seen in the activity of the final drug product .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose can be achieved through the protection of the hydroxyl groups of alpha-D-glucofuranose followed by the formation of the cyclohexylidene ring.", "Starting Materials": [ "Alpha-D-glucofuranose", "Cyclohexanone", "Methanol", "Concentrated hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Protection of the hydroxyl groups of alpha-D-glucofuranose with methanol and concentrated hydrochloric acid to obtain 3-O-methyl-alpha-D-glucofuranose", "Formation of the cyclohexylidene ring by reacting 3-O-methyl-alpha-D-glucofuranose with cyclohexanone in the presence of sodium hydroxide", "Extraction of the product with diethyl ether", "Drying the organic layer with sodium sulfate", "Removal of the solvent to obtain 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose" ] } | |

CAS番号 |

13322-87-7 |

分子式 |

C13H22O6 |

分子量 |

274.31 g/mol |

IUPAC名 |

(1S)-1-[(3aR,5R,6S,6aR)-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol |

InChI |

InChI=1S/C13H22O6/c1-16-10-9(8(15)7-14)17-12-11(10)18-13(19-12)5-3-2-4-6-13/h8-12,14-15H,2-7H2,1H3/t8-,9+,10-,11+,12+/m0/s1 |

InChIキー |

GWIJXRQWFMLKAN-RNWYCLNJSA-N |

異性体SMILES |

CO[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@H](CO)O)OC3(O2)CCCCC3 |

SMILES |

COC1C2C(OC1C(CO)O)OC3(O2)CCCCC3 |

正規SMILES |

COC1C2C(OC1C(CO)O)OC3(O2)CCCCC3 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[4.5]decan-6-one](/img/structure/B85741.png)